molecular formula C26H38N2O4S5 B1250504 Lissoclibadin 2

Lissoclibadin 2

Número de catálogo: B1250504
Peso molecular: 602.9 g/mol
Clave InChI: MGWYCLOYGLKCFF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lissoclibadin 2 is a polysulfur aromatic alkaloid isolated from the tropical ascidian Lissoclinum cf. badium. It is characterized by a dimeric structure with trans-oriented disulfide bonds, distinguishing it from other compounds in the lissoclibadin family . This compound has garnered significant attention due to its unique bioactivity profile, including potent dose-dependent induction of IL-8 production in PMA-stimulated HL-60 cells and growth inhibition of cancer cell lines without cytotoxicity at concentrations up to 10 µM . Notably, it exhibits broad-spectrum anticancer activity against 12 human cancer cell lines, outperforming cisplatin in some models .

Propiedades

Fórmula molecular

C26H38N2O4S5

Peso molecular

602.9 g/mol

Nombre IUPAC

2-[4-[2-(dimethylamino)ethyl]-1,2,7,8-tetramethoxy-3,9-bis(methylsulfanyl)benzo[c][1,2,5]benzotrithiepin-10-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C26H38N2O4S5/c1-27(2)13-11-15-21(33-9)18(30-6)20(32-8)26-23(15)35-25-19(31-7)17(29-5)22(34-10)16(12-14-28(3)4)24(25)36-37-26/h11-14H2,1-10H3

Clave InChI

MGWYCLOYGLKCFF-UHFFFAOYSA-N

SMILES canónico

CN(C)CCC1=C2C(=C(C(=C1SC)OC)OC)SSC3=C(C(=C(C(=C3S2)OC)OC)SC)CCN(C)C

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Key Compounds

Compound Structure Type Key Structural Features IL-8 Induction Cytotoxicity (IC₅₀, µM) Key Bioactivities
This compound Dimer Trans-oriented disulfide bonds Strong (dose-dependent) >10 (non-cytotoxic) Anti-cancer, anti-fungal, anti-bacterial
Lissoclibadin 1 Trimer Three fused aromatic units None 0.38–2.79 Caspase-dependent apoptosis in colon cancer cells
Lissoclibadin 3 Dimer Trans-oriented sulfide bonds Moderate 0.5–5.0 TNF-α suppression, IL-8 induction
Lissoclinotoxin F Dimer Cis-oriented disulfide bonds Strong 0.14–0.17 Colony inhibition in V79 cells
Compound 5 Monomer Cyclic polysulfide None 0.06–0.17 Anti-yeast, antibacterial

Mechanism-Specific Differences

IL-8 Production and Cancer Cell Proliferation

  • Structural isomerism critically impacts activity: trans-dimers (this compound, 3) induce IL-8, while cis-dimers (Lissoclinotoxin E) lack this effect .

Cytotoxicity and Selectivity

  • Lissoclibadin 1, despite its trimeric structure, demonstrates higher cytotoxicity (IC₅₀: 0.38–2.79 µM) but lacks IL-8 modulation .

Anticancer Spectrum

  • This compound inhibits colon (HCT-116, DLD-1), breast (MDA-MB-231), renal (ACHN), and lung (NCI-H460) cancers with IC₅₀ values <1 µM, surpassing cisplatin in potency .
  • Lissoclibadins 4–7, while effective against V79 cells (EC₅₀: 0.06–0.71 µM), lack its broad-spectrum activity .

Stability and Pharmacological Potential

    Q & A

    Table 1. FINER Criteria for Evaluating Research Questions

    CriteriaApplication to this compound Research
    FeasibleAccess to synthetic protocols, assays, and funding.
    InterestingRelevance to apoptosis mechanisms and cancer therapy.
    NovelExploration of understudied pathways (e.g., non-caspase apoptosis).
    EthicalCompliance with cell/animal study guidelines.
    RelevantContribution to drug discovery pipelines.

    Q. Table 2. Key Steps for Reproducible Synthesis

    StepRequirement
    SynthesisDetailed reaction conditions (time, temperature, yields).
    PurificationColumn chromatography gradients, solvent systems.
    CharacterizationNMR/HRMS data in supplementary files; purity thresholds.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Lissoclibadin 2
    Reactant of Route 2
    Reactant of Route 2
    Lissoclibadin 2

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.